4-(Isobutylaminocarbonyl)phenylboronic acid

Vue d'ensemble

Description

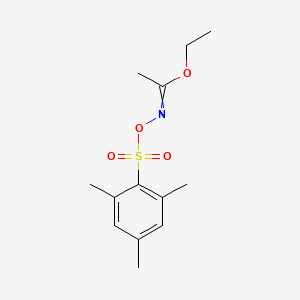

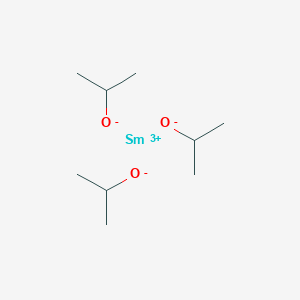

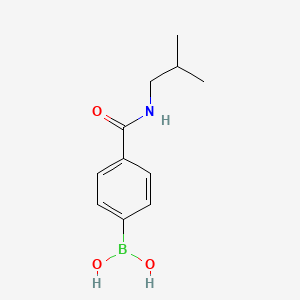

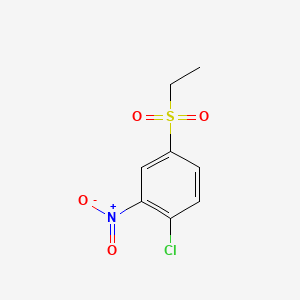

4-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound that contains a boron atom bonded to a phenyl group and a boronic acid functional group . It is involved in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of 4-(Isobutylaminocarbonyl)phenylboronic acid involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the reaction of 4-carboxyphenylboronic acid with thionyl chloride, followed by the addition of concentrated ammonia .Molecular Structure Analysis

The molecular formula of 4-(Isobutylaminocarbonyl)phenylboronic acid is C11H16BNO3 . It contains a boron atom bonded to a phenyl group and a boronic acid functional group.Chemical Reactions Analysis

4-(Isobutylaminocarbonyl)phenylboronic acid is involved in various chemical reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the synthesis of substituted pyrene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Isobutylaminocarbonyl)phenylboronic acid include a melting point of 206-216°C and a density of 1.13g/cm³ .Applications De Recherche Scientifique

1. Glucose-Sensitive Hydrogels for Diabetes Treatment

- Summary of Application: Phenylboronic acid-based hydrogels are being researched for their potential in treating diabetes. These hydrogels can release hypoglycemic drugs, such as insulin, in response to increased glucose levels .

- Methods of Application: The hydrogels are designed to be sensitive to glucose. When glucose levels rise, the hydrogels release insulin. The design of these hydrogels and the mechanism of drug release are areas of active research .

- Results or Outcomes: While this is a promising area of research, the article does not provide specific quantitative data or statistical analyses .

2. Fluorescence Imaging and Tumor Therapy

- Summary of Application: Phenylboronic acid-based functional chemical materials have been used in imaging and tumor therapy. These materials can bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment .

- Methods of Application: The materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .

3. Proteasome Inhibition for Cancer Treatment

- Summary of Application: 4-(Isobutylaminocarbonyl)phenylboronic acid has been identified as a potent inhibitor of proteasome activity, which is a promising approach in cancer treatment .

- Methods of Application: The compound is used to inhibit the proteasome, a complex that degrades unneeded or damaged proteins within cells. By inhibiting the proteasome, the compound can disrupt the growth of cancer cells .

4. Gene/Drug Delivery via Nanovectors

- Summary of Application: Phenylboronic acid-derived nanovectors are being explored for gene/drug delivery by targeting cell surface glycans .

- Methods of Application: The nanovectors are decorated with phenylboronic acid, which has a strong affinity for sialic acid, typically overexpressed in cancerous cells. This enables the nanovectors to target and deliver the cargo to cancer cells .

5. Laboratory Chemicals

- Summary of Application: 4-(Isobutylaminocarbonyl)phenylboronic acid is used as a laboratory chemical .

- Methods of Application: The specific methods of application can vary widely depending on the particular experiment or procedure being conducted .

- Results or Outcomes: The outcomes can also vary widely, as this compound can be used in a variety of different chemical reactions and processes .

6. Food, Drug, Pesticide or Biocidal Product Use

- Summary of Application: 4-(Isobutylaminocarbonyl)phenylboronic acid can be used in the production or processing of food, drugs, pesticides, or biocidal products .

- Methods of Application: The specific methods of application would depend on the particular product being produced or processed .

- Results or Outcomes: The outcomes would depend on the effectiveness of the product, which could be measured in various ways depending on the specific application .

Safety And Hazards

4-(Isobutylaminocarbonyl)phenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Boronic acids, including 4-(Isobutylaminocarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research. They have found promising applications in self-regulated drug delivery systems for diabetes therapy . The PBA-based glucose-sensitive gels, including hydrogels, microgels, and nanogels, are expected to significantly promote the development of smart self-regulated drug delivery systems .

Propriétés

IUPAC Name |

[4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBSEAOPNSRHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378479 | |

| Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Isobutylcarbamoyl)phenyl)boronic acid | |

CAS RN |

850568-13-7 | |

| Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)